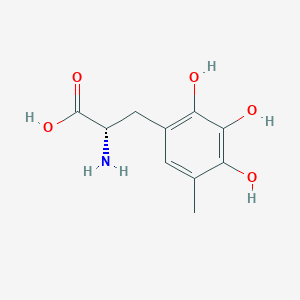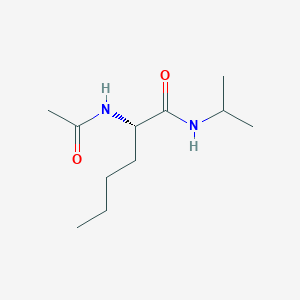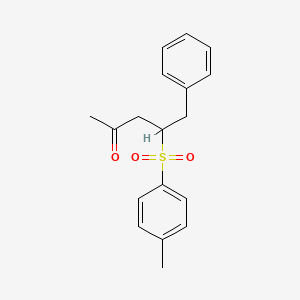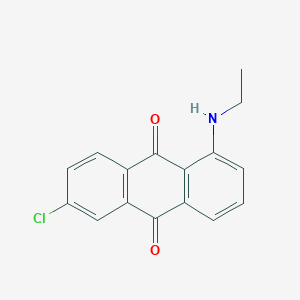
N'-hydroxy-6-(2-piperidin-1-ylethoxy)pyrazine-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-hydroxy-6-(2-piperidin-1-ylethoxy)pyrazine-2-carboximidamide is a compound of interest in the field of medicinal chemistry. This compound is known for its potential applications in various therapeutic areas, particularly in the treatment of infectious diseases such as tuberculosis. The structure of this compound includes a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms, and a piperidine moiety, which is a six-membered ring containing one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-6-(2-piperidin-1-ylethoxy)pyrazine-2-carboximidamide typically involves multiple steps. One common method includes the reaction of pyrazine-2-carboxylic acid with piperidine in the presence of a coupling agent to form the intermediate compound. This intermediate is then reacted with hydroxylamine to introduce the hydroxy group, resulting in the formation of the final compound. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N’-hydroxy-6-(2-piperidin-1-ylethoxy)pyrazine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the type of reaction but often involve the use of solvents and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
N’-hydroxy-6-(2-piperidin-1-ylethoxy)pyrazine-2-carboximidamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is investigated for its therapeutic potential in treating infectious diseases such as tuberculosis.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N’-hydroxy-6-(2-piperidin-1-ylethoxy)pyrazine-2-carboximidamide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, thereby exerting its therapeutic effects. The exact molecular pathways and targets are still under investigation, but studies suggest that the compound may interfere with the metabolic processes of pathogenic microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide: This compound has a similar structure but with a pyridine ring instead of a pyrazine ring.
Pyrazinamide: A well-known anti-tubercular drug that shares the pyrazine ring structure.
Uniqueness
N’-hydroxy-6-(2-piperidin-1-ylethoxy)pyrazine-2-carboximidamide is unique due to its specific combination of functional groups and its potential therapeutic applications. The presence of the piperidine moiety and the hydroxy group distinguishes it from other similar compounds and may contribute to its unique biological activities .
Eigenschaften
Molekularformel |
C12H19N5O2 |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
N'-hydroxy-6-(2-piperidin-1-ylethoxy)pyrazine-2-carboximidamide |
InChI |
InChI=1S/C12H19N5O2/c13-12(16-18)10-8-14-9-11(15-10)19-7-6-17-4-2-1-3-5-17/h8-9,18H,1-7H2,(H2,13,16) |
InChI-Schlüssel |
LXERQXFIANWQFU-UHFFFAOYSA-N |
Isomerische SMILES |
C1CCN(CC1)CCOC2=NC(=CN=C2)/C(=N/O)/N |
Kanonische SMILES |
C1CCN(CC1)CCOC2=NC(=CN=C2)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14591880.png)



![2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14591897.png)
![(3S,4S)-3-Chloro-1-phenyl-4-[2-(phenylsulfanyl)phenyl]azetidin-2-one](/img/structure/B14591900.png)

![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl-](/img/structure/B14591921.png)
![1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine](/img/structure/B14591925.png)
![4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline](/img/structure/B14591930.png)



![Benz[g]isoquinoline, 3,6-dimethyl-](/img/structure/B14591948.png)
